6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structure and Synthesis
6-Chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a 6-chloro substituent, a 1-methyl group, and a 4-fluorophenylamine moiety at position 2. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinases, phosphodiesterases (PDEs), and other biological targets .
For example, 6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V) is prepared by reacting 4,6-dichloro-3-ethyl-1-methylpyrazolo[3,4-d]pyrimidine with 4-fluorobenzylamine in acetonitrile with DIPEA as a base, yielding 65% product .
Properties
IUPAC Name |
6-chloro-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN5/c1-19-11-9(6-15-19)10(17-12(13)18-11)16-8-4-2-7(14)3-5-8/h2-6H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLWHGDSEDUENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are currently unknown. This compound belongs to the pyrimidine class of molecules, which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis, signal transduction, and cellular metabolism. The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Biological Activity
6-Chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 1021268-94-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₂H₉ClFN₅
- Molecular Weight : 277.68 g/mol
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.
Potential Targets:
- Phosphodiesterases (PDEs) : Inhibitors of PDEs have been shown to exhibit significant pharmacological effects, including anti-inflammatory and anticryptosporidial activities. This compound has been investigated for its effects on PDE-V, with promising results in inhibiting Cryptosporidium parasites in vitro and in vivo .
- Kinase Inhibition : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated kinase inhibition, which could extend to this compound as well, potentially impacting cancer cell proliferation and survival.
Biological Activity Data
Research findings on the biological activity of this compound are summarized in the following table:
Case Study 1: Anticryptosporidial Activity
A study screened several pyrazolopyrimidine derivatives, including the target compound, revealing potent anticryptosporidial activity. The lead compounds demonstrated efficacy against C. parvum in infected mice models, highlighting their potential as therapeutic agents for cryptosporidiosis .
Case Study 2: Kinase Targeting
In another investigation, derivatives of pyrazolo[3,4-d]pyrimidines were evaluated for their ability to inhibit specific kinases associated with cancer progression. The results indicated that these compounds could effectively reduce tumor cell viability in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidines exhibit diverse pharmacological activities depending on substitutions at positions 1, 3, 4, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on C14H12ClFN5.
Key Structural Differences and Implications
Substitution at Position 3 (Pyrazole Ring):
- The ethyl group at position 3 in compound V () enhances steric bulk compared to the unsubstituted parent compound. This modification may improve target selectivity, as seen in its potent anti-Cryptosporidium PDE activity .
Aniline vs. This is critical for compounds targeting intracellular enzymes like PDEs .
Halogen Variations on the Aromatic Ring:
- Replacing the 4-fluoro group with 2-chloro () or 3,4-dimethyl () alters electronic properties and steric interactions. For instance, the 2-chloro analog showed computational binding affinity for SARS-CoV-2 Mpro, suggesting halogen positioning impacts target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
